molecular formula C13H9ClN2S B1366107 N-(2-chlorophenyl)-1,3-benzothiazol-2-amine CAS No. 53088-07-6

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

Cat. No. B1366107
CAS RN: 53088-07-6
M. Wt: 260.74 g/mol
InChI Key: NBVIHPVVWLJJKV-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” is a chemical compound. Its exact properties and applications could not be found in the available resources .


Synthesis Analysis

While specific synthesis methods for “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” were not found, related compounds such as ketamine and 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure analysis of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

Scientific Research Applications

Antitumor Activities

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine exhibits significant antitumor activities. The compound shows potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. Its mechanism of action may involve novel pathways, with metabolism playing a central role. N-Acyl derivatives of the compound undergo N-acetylation and oxidation as main metabolic transformations, influencing their antitumor activities (Chua et al., 1999).

Corrosion Inhibition

The compound demonstrates potential as a corrosion inhibitor. Studies have shown that certain derivatives of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine can significantly inhibit corrosion in metals, such as mild steel in acidic environments. This application is particularly relevant in industrial settings where metal corrosion is a concern (Salarvand et al., 2017).

Antimicrobial Properties

Benzothiazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine, have been investigated for their antimicrobial properties. These compounds have shown significant bioactivities, comparable to typical medications, and are being explored for potential use as synthetic drugs (Nayak & Bhat, 2023).

Synthesis and Catalysis

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine plays a role in various synthesis and catalysis processes. Its derivatives are used in amination reactions and have been found effective in the synthesis of various other compounds. The compound's utility in such reactions underscores its importance in organic chemistry and pharmaceutical synthesis (Grasa et al., 2001).

Safety And Hazards

The safety and hazards associated with “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

Future Directions

The future directions of “N-(2-chlorophenyl)-1,3-benzothiazol-2-amine” could not be found in the available resources .

properties

IUPAC Name

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIHPVVWLJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407004
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

CAS RN

53088-07-6
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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